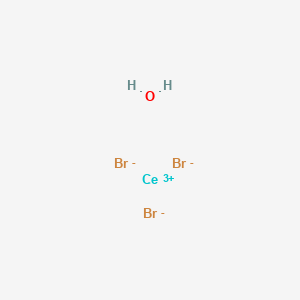

Cerium(III)bromidehydrate

Description

Overview of Lanthanide Halide Hydrates in Materials Science

Lanthanide halide hydrates are a class of inorganic compounds that play a pivotal role as starting materials in synthetic chemistry and materials science. mdpi.com These compounds, which consist of a lanthanide metal cation, halide anions, and a specific number of water molecules of hydration, are often the direct products isolated when lanthanide-based materials are dissolved in hydrohalic acids. mdpi.com Their utility is widespread, finding applications in areas such as catalysis, medical imaging, and as precursors for luminescent materials. samaterials.comsamaterials.com

A significant challenge in working with lanthanide halide hydrates is their hygroscopic nature, readily absorbing moisture from the air. wikipedia.org For many applications, particularly in organometallic synthesis and the growth of high-purity single crystals, the presence of water is detrimental, leading to unwanted side-reactions or imperfections in the material structure. mdpi.com Consequently, a major focus of research in this area is the development of effective dehydration methods to produce the anhydrous forms of these halides. mdpi.comgoogle.com Common techniques involve heating the hydrate (B1144303) with ammonium (B1175870) halides or using dehydrating agents like thionyl chloride. wikipedia.orgwikipedia.org

The structure and properties of lanthanide halide hydrates can vary significantly across the lanthanide series due to the lanthanide contraction. For instance, early lanthanide chloride hydrates (La, Ce, Pr) form structures like [Ln(μ-Cl)(H₂O)₇]₂·4Cl, while later lanthanides adopt the [LnCl₂(H₂O)₆]·Cl structure. mdpi.com This structural variance influences their chemical behavior and the properties of the materials derived from them. The study of these hydrates provides fundamental insights into the coordination chemistry of lanthanide ions and the role of water in crystal lattice formation. acs.org

Significance of Cerium(III) Bromide Hydrate as a Research Compound

Cerium(III) bromide hydrate holds particular significance primarily as a readily available and convenient precursor for the synthesis of anhydrous cerium(III) bromide (CeBr₃). samaterials.com Anhydrous CeBr₃ is a high-performance scintillator material, valued for its high light output, excellent energy resolution, and fast decay time, which are critical for radiation detection instruments used in medical imaging, geophysics, and nuclear security. wikipedia.orgcymitquimica.comottokemi.com

The hydrated form is typically the product of reacting cerium(III) carbonate or cerium(III) oxide with hydrobromic acid. samaterials.comwikipedia.org This hydrate can then be carefully dehydrated to yield the anhydrous salt needed for growing large, high-quality single crystals for scintillator detectors. wikipedia.orggoogle.com

Beyond its role as a precursor, the Ce³⁺ ion itself is of great interest due to its unique electronic structure. The luminescence of cerium compounds arises from the fast, allowed 5d→4f electronic transition, which is responsible for the efficient light emission in scintillators. researchgate.net Research involving CeBr₃·nH₂O allows for the study of the coordination environment of the Ce³⁺ ion and how it influences these photoluminescent properties. researchgate.netsmolecule.com The compound also serves as a starting material for creating novel cerium-based materials and as a catalyst in certain organic reactions. samaterials.com

Table 1: Physical and Chemical Properties of Cerium(III) Bromide

| Property | Value |

| Chemical Formula | CeBr₃ |

| Molar Mass | 379.828 g/mol wikipedia.org |

| Appearance | White hygroscopic solid wikipedia.org |

| Melting Point | 722 °C (1,332 °F; 995 K) wikipedia.org |

| Boiling Point | 1,457 °C (2,655 °F; 1,730 K) wikipedia.org |

| Density | 5.1 g/cm³ samaterials.comwikipedia.org |

| Crystal Structure | Hexagonal, UCl₃-type wikipedia.orgresearchgate.net |

| Solubility in Water | Soluble samaterials.comstanfordmaterials.com |

Current Research Landscape and Knowledge Gaps for CeBr₃·nH₂O

The current research landscape for CeBr₃·nH₂O and its anhydrous counterpart is dominated by efforts to optimize its application as a scintillator. Studies focus on improving crystal growth techniques to produce larger, defect-free single crystals and enhancing scintillation properties, such as light yield and energy resolution. researchgate.net Doping CeBr₃ with other lanthanides, like lanthanum bromide (LaBr₃), has been shown to yield superior scintillation performance. ottokemi.comstanfordmaterials.com

Despite significant progress, several knowledge gaps and research challenges remain:

Dehydration Processes: While methods exist, achieving complete dehydration of CeBr₃·nH₂O to high-purity anhydrous CeBr₃ without any oxide or oxybromide contamination is still challenging. mdpi.com Research continues into more efficient and scalable dehydration protocols, such as programmed temperature methods under vacuum in the presence of ammonium bromide. wikipedia.orggoogle.com

Mechanical Properties: Anhydrous CeBr₃ crystals are known to be brittle and have low fracture toughness, which complicates the manufacturing of large-volume detectors and can lead to cracking during crystal growth and processing. researchgate.net A significant research gap exists in understanding the fundamental deformation and fracture mechanisms and in developing methods, such as alloying, to improve the mechanical robustness of these crystals. researchgate.netosti.gov

Luminescence Optimization: The efficiency of luminescence in cerium-based materials can be influenced by the local coordination environment and the presence of defects. researchgate.netrsc.org Further investigation is needed to fully understand the relationship between the crystal structure, including the residual effects of hydration, and the optical properties to further boost luminescence efficiency. rsc.orgmdpi.com

Surface Chemistry and Catalysis: The role of the precursor anion (in this case, bromide) can influence the surface chemistry and catalytic activity of cerium-based nanomaterials derived from it. nih.gov More research is required to explore how using CeBr₃·nH₂O as a precursor affects the properties of cerium oxide nanoparticles and their potential applications in catalysis.

Table 2: Key Research Findings on Cerium Bromide Scintillators

| Research Area | Key Finding |

| Luminescence | CeBr₃ exhibits efficient luminescence due to the 5d→4f transition of the Ce³⁺ ion, with emission peaking around 380-420 nm. researchgate.net |

| Scintillation Performance | Undoped single crystals of CeBr₃ have shown excellent promise as gamma-ray scintillation detectors with high luminosity and proportional response. wikipedia.orgresearchgate.net |

| X-ray Luminescence Efficiency | CeBr₃ demonstrates a high X-ray luminescence efficiency, surpassing many other common scintillator materials like LSO:Ce and BGO at higher X-ray tube energies. mdpi.com |

| Crystal Growth | Well-ordered single crystals can be grown using standard methods like Bridgman or Czochralski, but the process is challenged by the material's fragility. wikipedia.orgresearchgate.net |

| Doping Effects | Doping lanthanum bromide with cerium (LaBr₃:Ce) results in scintillator crystals with exceptionally high light yields, reaching up to 61,000 photons/MeV. researchgate.net |

Structure

2D Structure

Properties

Molecular Formula |

Br3CeH2O |

|---|---|

Molecular Weight |

397.84 g/mol |

IUPAC Name |

cerium(3+);tribromide;hydrate |

InChI |

InChI=1S/3BrH.Ce.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

InChI Key |

OKMKRONXQRRJFT-UHFFFAOYSA-K |

Canonical SMILES |

O.[Br-].[Br-].[Br-].[Ce+3] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Hydrated Cerium Iii Bromide

Aqueous Phase Synthesis and Crystallization Techniques

The synthesis of cerium(III) bromide hydrate (B1144303) in an aqueous medium is a common and straightforward approach. These methods typically involve the reaction of a cerium precursor with a bromine source in water, followed by crystallization.

Direct Acidification Methods (e.g., from Cerium Oxides/Carbonates)

A prevalent method for preparing cerium(III) bromide hydrate involves the direct reaction of cerium compounds, such as cerium(III) oxide, cerium(IV) oxide, or cerium(III) carbonate, with hydrobromic acid. samaterials.com The resulting solution is then subjected to crystallization to isolate the hydrated salt. samaterials.com For instance, cerium(III) carbonate hydrate can be dissolved in hydrobromic acid to yield an aqueous solution of cerium(III) bromide, from which the hydrated crystals can be obtained. A similar process can be employed using cerium oxide. samaterials.com

A typical reaction is the dissolution of cerium carbonate in a 40% hydrobromic acid solution. google.com The concentration of the solution is then carefully controlled to facilitate the crystallization of cerium(III) bromide hexahydrate (CeBr₃·6H₂O). google.com

Table 1: Direct Acidification Synthesis Parameters

| Cerium Precursor | Acid | Product | Reference |

|---|---|---|---|

| Cerium Oxide | Hydrobromic Acid | Cerium(III) Bromide Hydrate | samaterials.com |

| Cerium Carbonate | Hydrobromic Acid | Cerium(III) Bromide Hydrate | samaterials.com |

Precipitation Techniques under Controlled Conditions

Precipitation methods offer another route to cerium(III) bromide hydrate. This technique involves mixing aqueous solutions of a soluble cerium salt and a bromide salt under specific conditions to induce the precipitation of cerium(III) bromide. The resulting precipitate is then hydrated. The conditions, such as temperature, pH, and concentration, are critical for controlling the purity and crystal size of the product.

Recrystallization and Purification Strategies

To achieve high purity, cerium(III) bromide hydrate synthesized by aqueous methods often undergoes recrystallization. This process involves dissolving the crude product in a suitable solvent, typically water, and then slowly cooling the solution or evaporating the solvent to form purer crystals. This method helps to remove impurities that may have co-precipitated or remained in the initial product. Further purification can be achieved through techniques such as sublimation and distillation of the anhydrous form, although this is more relevant to the preparation of the anhydrous salt.

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal syntheses are powerful techniques for producing crystalline materials from solutions at elevated temperatures and pressures. For cerium(III) bromide hydrate, hydrothermal synthesis involves reacting cerium salts under these conditions to facilitate the formation of high-purity hydrated crystals. smolecule.com While detailed procedures for the direct hydrothermal synthesis of cerium(III) bromide hydrate are not extensively documented in the provided results, the general principle involves dissolving a cerium precursor, such as cerium(III) nitrate (B79036) hexahydrate, in a solvent (water for hydrothermal, an organic solvent for solvothermal) along with a bromine source. researchgate.netindexcopernicus.com The mixture is then sealed in an autoclave and heated. These methods are known to produce well-defined crystals and can influence the morphology of the final product. researchgate.net For example, hydrothermal methods have been used to synthesize cerium hydroxycarbonates, which are precursors to cerium oxides, using cerium(III) nitrate hexahydrate and urea. researchgate.netindexcopernicus.com

Controlled Hydration of Anhydrous Cerium(III) Bromide

An alternative route to obtaining cerium(III) bromide hydrate is through the controlled hydration of its anhydrous form. Anhydrous cerium(III) bromide is highly hygroscopic and readily absorbs moisture from the air to form hydrates. stanfordmaterials.comstanfordmaterials.com To prepare a specific hydrate, the anhydrous salt can be exposed to a controlled humidity environment. The process of preparing anhydrous cerium(III) bromide often involves the dehydration of the hydrated salt, for instance, by heating it with ammonium (B1175870) bromide under vacuum. google.com This process is carefully controlled to prevent the formation of oxybromides. google.com The resulting anhydrous material can then be rehydrated to the desired level.

Novel Synthetic Routes (e.g., Ionic Liquid-Mediated Synthesis)

Recent research has explored the use of ionic liquids (ILs) as a medium for the synthesis of cerium(III) bromide solvates, which can be precursors to the hydrated form. acs.orgnih.gov One reported method involves creating a precursor paste by combining bulk cerium bromide with the ionic liquid 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide. acs.orgnih.gov This paste enhances the solubility of the cerium(III) bromide in various donor solvents, facilitating the crystallization of different solvated forms, such as CeBr₃(THF)₄. acs.orgnih.gov These solvates can potentially be converted to the hydrated form through subsequent reaction with water. This ionic liquid-mediated route offers a novel approach to accessing different cerium(III) bromide species. acs.orgnih.govresearchgate.net

Single Crystal Growth Techniques for Hydrated Phases

The synthesis of high-quality single crystals of hydrated cerium(III) bromide is crucial for the fundamental study of its structural and physical properties, including its potential scintillation characteristics. Unlike their anhydrous counterparts which are typically grown from a melt at high temperatures using techniques like the Bridgman or Czochralski method, hydrated phases necessitate solution-based growth methods at significantly lower temperatures to preserve the incorporated water molecules within the crystal lattice. wikipedia.org The primary challenge lies in controlling the nucleation and growth rates from a supersaturated solution to yield large, well-defined crystals.

Research into the crystal growth of related lanthanide halide hydrates and solvates provides the foundational methodology applicable to cerium(III) bromide hydrate. The most prevalent and effective method for obtaining single crystals of hydrated inorganic compounds is the slow evaporation solution technique (SEST). researchgate.net This technique involves dissolving the cerium(III) bromide salt in a suitable solvent, most commonly water or a mixed solvent system, and allowing the solvent to evaporate at a controlled rate under ambient or slightly elevated temperatures. The gradual increase in solute concentration leads to supersaturation and subsequent crystallization.

The general procedure begins with the preparation of a saturated or near-saturated solution of cerium(III) bromide. This is often achieved by reacting cerium(III) carbonate or cerium(III) oxide with hydrobromic acid to form an aqueous solution of CeBr₃, which is then carefully filtered. samaterials.com This solution is placed in a vessel with a loosely fitted cover to permit slow, controlled evaporation over days or weeks. The quality and size of the resulting crystals are highly dependent on factors such as the rate of evaporation, temperature stability, and the purity of the starting materials.

Furthermore, investigations have shown that complex hydrated phases can be crystallized from various solvents. For instance, single crystals of rare-earth metal-organic compounds have been grown from alcohol solutions, with some of these materials incorporating waters of hydration into their final structures. researchgate.net The synthesis of cerium halide complexes from alcohol solutions like methanol, ethanol, or isopropanol (B130326) via slow evaporation has yielded various dimeric, polymeric, and tetrameric structures. researchgate.net The presence of water during these syntheses was found to profoundly affect the resulting structure, often promoting the formation of bridging halides and leading to polymeric chains where cerium preferentially coordinates to water over the alcohol. researchgate.net This indicates that the choice of solvent and the deliberate or incidental presence of water are critical parameters in determining the final crystalline product.

The table below summarizes findings from research on the single crystal growth of related hydrated or solvated cerium halide compounds, illustrating the common techniques and conditions employed.

| Compound/Complex Formula | Growth Technique | Solvent System | Key Research Findings |

| CeCl₃(CH₃OH)₄ | Slow Solution Growth | Methanol | Large single crystals (several cubic centimeters) were grown in controlled temperature baths. The molecular adduct was identified by X-ray crystal structure analysis. researchgate.net |

| CeBr₃(CH₃OH)₄ | Slow Solution Growth | Anhydrous Methanol | Produced a novel lanthanide halide complex. The resulting crystals exhibited scintillation properties with a light yield of approximately 5,000 ph/MeV. researchgate.net |

| CeCl₃(CH₃OH)₂(H₂O) | Slow Evaporation | Methanol | The presence of water led to the formation of polymeric chains, demonstrating water's preferential coordination to cerium over alcohol. researchgate.net |

| CeBr₃((CH₃)₂CHOH)₂(H₂O) | Slow Evaporation | Isopropanol | Synthesis resulted in a polymeric chain structure, highlighting the influence of water in directing the crystal architecture. researchgate.net |

| Ce³⁺ doped L-Histidine hydrochloride monohydrate | Slow Evaporation Solution Technique (SEST) | Aqueous Solution | Successfully grew semi-organic nonlinear optical single crystals, demonstrating the utility of SEST for complex hydrated systems. researchgate.net |

In addition to slow evaporation, temperature reduction methods can also be employed. This involves preparing a saturated solution at an elevated temperature and then slowly cooling it. The decrease in solubility at lower temperatures induces crystallization. The use of controlled temperature baths has been noted in the growth of large single crystals of cerium chloride-methanol adducts, suggesting its applicability for hydrated cerium bromide as well. researchgate.net

Crystallographic and Structural Elucidation of Cerium Iii Bromidehydrate Phases

Determination of Hydrate (B1144303) Stoichiometry

Cerium(III) bromide is a hygroscopic compound that readily absorbs water from the atmosphere to form various hydrates. The stoichiometry of these hydrates, denoted as CeBr₃·nH₂O, can vary depending on the crystallization and storage conditions. Several hydrate stoichiometries have been identified for cerium(III) bromide, with the most common being the heptahydrate (n=7) and the hexahydrate (n=6). materialsproject.orgaliyuncs.comalfa-chemistry.comnih.govalfachemic.comsmolecule.comottokemi.comlookchem.com

The existence of a monohydrate (CeBr₃·H₂O) has also been reported, often as an intermediate product during the thermal dehydration of higher hydrates. wikipedia.org Studies on the dehydration process of lanthanide bromide heptahydrates show a stepwise removal of water molecules. For instance, heating cerium bromide heptahydrate under vacuum can lead to the formation of lower hydrates, such as tri- and monohydrates, before the anhydrous form is obtained. osti.govosti.gov However, some studies report that under certain conditions, the heptahydrate can convert directly to the anhydrous form without the formation of stable intermediate hydrates. osti.gov The precise stoichiometry is critical as the number of water molecules directly influences the crystal structure and coordination environment of the cerium ion.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional atomic arrangement within the crystalline phases of cerium(III) bromide hydrates. This technique allows for the unambiguous determination of crystal systems, space groups, atomic coordinates, and the detailed geometry of the cerium(III) coordination sphere. researchgate.net

Identification of Crystal Systems and Space Groups

The crystal structure of cerium(III) bromide hydrates is analogous to that of other isostructural lanthanide halides, particularly the chlorides. The specific crystal system and space group are dependent on the degree of hydration, which is influenced by the ionic radius of the lanthanide.

For the larger, early lanthanides, including cerium, the heptahydrate is the commonly isolated form. By analogy with cerium(III) chloride heptahydrate, the cerium(III) bromide heptahydrate (CeBr₃·7H₂O) is expected to crystallize in the triclinic system with the space group P-1 . iucr.org In this structure, two cerium centers form a dimeric complex.

For the smaller, later lanthanides, a hexahydrate is more typical. Should a cerium(III) bromide hexahydrate (CeBr₃·6H₂O) phase form, it would be expected to be isostructural with the corresponding lanthanide chloride hexahydrates, crystallizing in the monoclinic system with the space group P2/c . alfa-chemistry.comiucr.org

In contrast, the anhydrous form (CeBr₃) adopts a hexagonal crystal structure with the space group P6₃/m , following the UCl₃-type structure common to many lanthanide trihalides. materialsproject.orgwikipedia.orgosti.gov

Elucidation of Cerium(III) Coordination Environments and Polyhedra

The coordination environment of the Ce³⁺ ion in its hydrated bromide salts is characterized by high coordination numbers, with ligands including both water molecules and bromide ions.

In the dimeric structure of cerium(III) bromide heptahydrate , [(H₂O)₇Ce(μ-Br)₂Ce(H₂O)₇]Br₄, each Ce³⁺ ion is nine-coordinate. The coordination sphere consists of seven water molecules and two bridging bromide ions that link the two cerium centers. iucr.org This nine-coordinate geometry is typical for early lanthanide aquo ions and can be described as a tricapped trigonal prism . wikipedia.orgmdpi.com

In the hypothetical monomeric structure of cerium(III) bromide hexahydrate , [CeBr₂(H₂O)₆]Br, the Ce³⁺ ion would be eight-coordinate. The inner coordination sphere would be composed of six water molecules and two bromide ions. iucr.org

This contrasts with the nine-coordinate environment in anhydrous CeBr₃, where the cerium ion is bonded to nine bromide ions in a tricapped trigonal prismatic geometry. wikipedia.org

Analysis of Ce-Br and Ce-O Bond Lengths and Angles

The bond lengths within the cerium coordination polyhedron provide insight into the nature of the metal-ligand interactions. In the hydrated structures, both Ce-O (from water) and Ce-Br bonds are present in the primary coordination sphere.

While specific bond length data for the hydrated bromide species from single-crystal studies is scarce, values can be inferred from related compounds. In anhydrous CeBr₃, the Ce-Br bond lengths are found to be in the range of 3.06 Å to 3.25 Å. materialsproject.orgwikipedia.org In various other cerium(III) complexes, Ce-Br bond distances have been measured from approximately 2.91 Å to 3.29 Å. aliyuncs.com

The Ce-O bond lengths from coordinated water molecules are expected to be similar to those found in other hydrated cerium(III) compounds. For example, in a hydrated cerium(III) acetate (B1210297) sulfate (B86663) complex, Ce-O bond distances are in the range of 2.477–2.584 Å. kuleuven.be The specific bond lengths and the angles between them (e.g., O-Ce-O, Br-Ce-Br, O-Ce-Br) define the precise geometry of the coordination polyhedron.

Characterization of Hydrogen Bonding Networks within Hydrate Structures

The crystal structures of cerium(III) bromide hydrates are extensively influenced by a network of hydrogen bonds. These interactions involve the hydrogen atoms of the coordinated water molecules acting as donors, and the bromide ions (both coordinated and uncoordinated, free ions) and oxygen atoms of adjacent water molecules acting as acceptors. nih.gov

This hydrogen-bonding network plays a crucial role in stabilizing the crystal lattice. It links the cationic cerium-containing complexes and the anionic bromide counter-ions, creating a robust three-dimensional supramolecular architecture. iucr.orgnih.gov The analysis of these networks helps to explain the stability of the different hydrate phases and the mechanics of their dehydration.

Powder X-ray Diffraction for Phase Identification and Lattice Parameter Refinement

Powder X-ray diffraction (PXRD) is a vital tool for the routine identification of cerium(III) bromide hydrate phases and for the refinement of their lattice parameters. While single-crystal XRD provides the fundamental structural solution, PXRD is used to analyze polycrystalline (powder) samples, making it ideal for quality control and for studying phase transitions. researchgate.net

PXRD is particularly useful for monitoring the structural changes that occur during the dehydration of cerium(III) bromide hydrates. osti.gov As the material is heated, the loss of water molecules leads to changes in the crystal structure, which are observable as shifts in the diffraction peak positions or as the appearance of new patterns. Studies have shown that the dehydration process can involve transitions from a crystalline hydrate to an amorphous intermediate phase before a new crystalline (lower hydrate or anhydrous) phase forms. osti.govosti.gov

Furthermore, PXRD data is used for the precise refinement of lattice parameters using methods like Rietveld refinement. By comparing the experimental diffraction pattern to a known structural model, the unit cell dimensions (a, b, c, α, β, γ) can be accurately determined. nrel.gov This is essential for studying solid solutions, such as in the (La₁₋ₓCeₓ)Br₃ system, where a linear relationship between the lattice parameters and the composition can be established. osti.gov Standard powder diffraction patterns for various hydrates and related compounds serve as references for phase identification. govinfo.govgovinfo.govgovinfo.govnist.govunt.edu

Structural Relationships and Isomorphism Among Different CeBr₃·nH₂O Forms

Comprehensive structural analyses detailing the crystallographic parameters of different cerium(III) bromide hydrate phases (e.g., hexahydrate, heptahydrate) are not readily found in the reviewed literature. The conversion of hydrated lanthanum bromide (LaBr₃·nH₂O) to its anhydrous form has been noted to involve several reconstructive phase transformations, with the potential for crystalline hydrates like the trihydrate and monohydrate to be isolated under specific conditions. osti.gov Given the chemical similarities between lanthanum and cerium, a similarly complex phase relationship could be expected for cerium(III) bromide hydrates.

Across the lanthanide series, it is common for hydrated compounds to exhibit isomorphism, where different lanthanide ions can substitute for one another within the same crystal structure. acs.org Often, a change in the coordination number and geometry around the lanthanide ion is observed as the ionic radius decreases across the series (the "lanthanide contraction"). open.ac.uk For example, studies on hydrated lanthanide perchlorates have demonstrated changes in the hydration number and detailed coordination geometry across the series. iaea.org Similarly, a series of isostructural lanthanide-sulfate-glutarate coordination polymers has been synthesized, highlighting this trend. acs.org

While anhydrous CeBr₃ shares a hexagonal crystal structure (space group P6₃/m) with anhydrous CeCl₃, this does not directly predict the structures of their hydrated forms. wikipedia.orgtennessee.edu For comparison, a monoclinic structure (space group P2/n) has been identified for cerium(III) chloride hexahydrate (CeCl₃·6H₂O). researchgate.net It is plausible that cerium(III) bromide hydrates could adopt similar structures, but specific experimental verification is not available in the searched sources.

Spectroscopic Characterization and Electronic Structure Probing

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for probing the local environment of atoms and molecules within a crystal lattice. In the case of cerium(III) bromide hydrate (B1144303), this technique allows for the characterization of the water molecules and the cerium-ligand bonds.

The vibrational spectra of hydrated salts are characterized by bands corresponding to the vibrational modes of the water molecules. These include stretching and bending modes. Hydrogen bonding between the water molecules and the bromide ions, as well as between the water molecules themselves, significantly influences these vibrational frequencies. Theoretical and experimental studies on hydrated metal oxide surfaces, which can serve as an analogue, have shown that hydrogen bonding leads to a downshift in the OH vibrational frequencies. diva-portal.orgaip.org A reasonable frequency signature for H-bonding on such surfaces is a downshift of about 100 cm⁻¹ or larger. diva-portal.org It is possible to establish a geometrical definition for hydrogen bonding that correlates well with these observed frequency downshifts, for instance, an H···O distance of less than or equal to 2.5 Å and an O–H···O angle greater than or equal to 100°. aip.org

The vibrational modes associated with the cerium-ligand bonds (Ce-Br and Ce-O) are typically found in the far-infrared region of the spectrum due to the heavier masses of the cerium and bromine atoms. The analysis of these vibrations provides direct information about the coordination environment of the Ce(III) ion. Computational methods, such as density functional theory (DFT), are often employed to assign the observed vibrational frequencies to specific atomic motions. aps.orgresearchgate.net For instance, in studies of CO adsorbed on ceria surfaces, DFT calculations have been used to determine the vibrational frequencies of the Ce-O bond. aps.org These theoretical approaches can help to accurately describe the facet- and configuration-specific donation and backdonation effects that influence the bond lengths and force constants of cerium-ligand interactions. researchgate.net

| Wavenumber (cm⁻¹) | Wavelength (nm) | Molar Absorptivity (ε_max, M⁻¹cm⁻¹) | Reference |

|---|---|---|---|

| 40,000 | 250 | 726 | acs.org |

| - | 253 | - | researchgate.net |

| - | 295 | - | researchgate.net |

| 34,000 | 294 | - | acs.org |

Luminescence and Photoluminescence Spectroscopy of CeBr₃·nH₂O and its Derivatives

Anhydrous and hydrated cerium(III) bromide are known for their efficient luminescence, which has led to their development as scintillator materials for gamma-ray detection. wikipedia.orgrmdinc.comepic-crystal.comberkeleynucleonics.commdpi.comjohncaunt.com The luminescence arises from the electronic transitions within the Ce³⁺ ion.

The electronic transitions of the Ce³⁺ ion can be categorized as either f-f or f-d transitions. kns.org The 4f electron is shielded by outer 5s and 5p orbitals, making f-f transitions relatively insensitive to the crystal field. researchgate.net These transitions are parity-forbidden and thus appear as weak and narrow lines in the spectra. kns.org

In contrast, f-d transitions, which involve the promotion of an electron from the 4f orbital to an empty 5d orbital, are parity-allowed and therefore much more intense. kns.org These transitions give rise to broad absorption and emission bands due to the strong interaction of the 5d electron with the surrounding ligands and the resulting vibronic coupling. kns.orgresearchgate.net The emission from Ce³⁺ is characterized by a transition from the lowest 5d level to the spin-orbit split 4f ground state (²F₅/₂ and ²F₇/₂), resulting in a characteristic double emission band. acs.orgberkeleynucleonics.com Hydrated Ce³⁺ in an aqueous solution emits fluorescence with a quantum yield close to unity. acs.orgnih.gov The fluorescence excitation spectra of aqueous Ce³⁺ solutions are in good agreement with their absorption spectra. acs.org

| Property | Value | Reference |

|---|---|---|

| Fluorescence Maximum | 28,000 cm⁻¹ | acs.org |

| Fluorescence Lifetime | 45 ns | acs.org |

| Quantum Yield | ~1 | acs.orgnih.gov |

The 5d electronic states of the Ce³⁺ ion are not shielded and therefore interact strongly with the electric field created by the surrounding ligands, an effect known as the crystal field. researchgate.net This interaction lifts the degeneracy of the five 5d orbitals, causing them to split in energy. researchgate.net The magnitude of this crystal field splitting and the energies of the resulting 5d levels are determined by the coordination geometry and the nature of the ligands. researchgate.netfao.org The d→f emission band is consequently highly dependent on the local crystal field environment of the Ce³⁺ ion. researchgate.net The size and type of the coordination polyhedron around the Ce³⁺ ion determine the crystal field splitting of the 5d levels. researchgate.net For instance, the introduction of different cations into the crystal lattice can distort the local environment of the cerium ions, leading to changes in the splitting of the 5d energy level. researchgate.net

Luminescence Emission Spectra and Quantum Yield Analysis

Cerium(III) bromide is a notable scintillator, a material that emits light upon absorption of ionizing radiation. The luminescence of CeBr₃ arises from the 5d→4f electronic transition of the Ce³⁺ ion. The emission spectrum is characterized by a broad band with a maximum typically around 380 nm. berkeleynucleonics.com Under X-ray excitation, the emission spectrum of Cerium(III) bromide is found to be compatible with a variety of commercial optical sensors, which is a significant factor for its application in radiation detection and medical imaging. mdpi.comresearchgate.net

The efficiency of this light emission is quantified by the photoluminescence quantum yield (PLQY), which represents the ratio of photons emitted to photons absorbed. While data for the simple hydrate is not widely published, related cerium(III) bromide hybrid organic-inorganic compounds have demonstrated near-unity photoluminescence quantum yields (approaching 100%), indicating highly efficient emission processes are possible within the CeBr₃ framework. researchgate.net For scintillation applications, the light yield under gamma-ray excitation is exceptionally high, often cited as approximately 60,000 photons per mega-electron volt (photons/MeV). researchgate.net

| Property | Value | Reference |

|---|---|---|

| Emission Maximum (Scintillation) | ~380 nm | berkeleynucleonics.com |

| Light Yield (Scintillation) | ~60,000 photons/MeV | researchgate.net |

| Energy Resolution (at 662 keV) | ~4% | berkeleynucleonics.com |

Time-Resolved Luminescence and Decay Kinetics

Time-resolved luminescence studies are crucial for understanding the dynamics of the excited states in Cerium(III) bromide. The decay time of the Ce³⁺ 5d→4f emission is a key performance parameter for applications like fast timing in particle physics or medical imaging. CeBr₃ is known for its fast response, with a principal decay time constant typically reported in the range of 18 to 25 nanoseconds. berkeleynucleonics.comkinheng.com This rapid decay is advantageous as it allows for high count rates in detector applications.

The decay kinetics of Ce³⁺ luminescence can sometimes exhibit multiple components. While CeBr₃ is noted for having negligible slow components or afterglow, the decay in other Ce³⁺-doped materials can be more complex. berkeleynucleonics.com For instance, in some hosts, the decay kinetics of Ce³⁺ emission depend on the excitation density. nih.gov This can be due to interactions between excited states or different energy transfer pathways from the host material to the Ce³⁺ activator ion. nih.gov The study of these kinetics provides insight into the mechanisms of energy relaxation within the crystal lattice.

Energy Transfer Mechanisms in Doped Systems

In systems where Cerium(III) bromide is doped with other ions, or when Ce³⁺ is used as a dopant in another host lattice, energy transfer processes become significant. Ce³⁺ can act as an efficient "sensitizer," absorbing energy and then transferring it to an "activator" ion, which then luminesces. This process is widely studied to tune the emission color of materials for applications like solid-state lighting.

The energy transfer from a Ce³⁺ sensitizer (B1316253) to an activator like Eu²⁺ or Tb³⁺ often occurs due to spectral overlap between the Ce³⁺ emission band and the activator's excitation band. researchgate.netmdpi.com The mechanism of this transfer is typically governed by electric multipolar interactions, frequently identified as an electric dipole-dipole interaction. mdpi.com The efficiency of this energy transfer can be analyzed by examining the luminescence intensity of the sensitizer and activator as a function of activator concentration, as well as by measuring the shortening of the sensitizer's luminescence decay time in the presence of the activator. mdpi.com

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the electronic structure and local atomic environment of cerium in compounds like Cerium(III) bromide. Specifically, X-ray Absorption Near Edge Structure (XANES) at the cerium L-edges (L₂,₃) is highly sensitive to the oxidation state of the cerium atom. nih.gov

The Ce L₃-edge XANES spectrum of a purely trivalent (Ce³⁺) compound typically exhibits a single prominent peak. In contrast, tetravalent (Ce⁴⁺) or mixed-valence systems show a characteristic double-peak structure. researchgate.net Analysis of the XAFS spectrum for Cerium(III) bromide confirms the Ce³⁺ electronic state. nims.go.jpnims.go.jp

Furthermore, the Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum contains information about the local coordination environment of the cerium ions. Analysis of the EXAFS can determine the number, type, and distance of neighboring atoms (in this case, bromide ions and oxygen from water of hydration), providing details on the geometrical and electronic local structure. nims.go.jpnims.go.jp In the hexagonal crystal structure of anhydrous CeBr₃, the cerium ion is nine-coordinate, adopting a tricapped trigonal prismatic geometry. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for investigating the structure of chemical compounds at an atomic level. ed.ac.uk While specific NMR studies on Cerium(III) bromide hydrate are not extensively documented in the literature, the principles of solid-state NMR are applicable.

Solid-state NMR can provide valuable information about the local environment of NMR-active nuclei within the crystal lattice. For Cerium(III) bromide hydrate, ¹H NMR could be used to study the hydrogen atoms in the water molecules, yielding insights into their orientation, bonding, and dynamics. Similarly, NMR on bromine isotopes could probe the Ce-Br bonding environment. The main challenge in studying paramagnetic compounds like those containing Ce³⁺ with NMR is the significant broadening and shifting of resonance lines caused by the unpaired electron. However, these paramagnetic effects can also be exploited to gain information about the magnetic properties and the distance of nuclei from the paramagnetic center.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Ce(III) Paramagnetism

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study chemical species with unpaired electrons. ceric-eric.eu The Cerium(III) ion has a 4f¹ electronic configuration, meaning it has one unpaired electron, making it paramagnetic and therefore EPR-active. nih.gov

EPR spectroscopy directly probes the magnetic properties of the Ce³⁺ ion. The EPR spectrum is sensitive to the local symmetry of the crystal field around the cerium ion, which splits the electronic energy levels. The interaction of the electron spin with an external magnetic field is described by the g-tensor, and the measured g-values provide detailed information about the electronic ground state of the ion. nih.gov

Due to very fast spin-lattice relaxation, the EPR spectra of most lanthanide ions, including Ce³⁺, are typically only observable at very low temperatures, often in the liquid helium range (around 4.2 K). nih.gov Studies on Ce³⁺ in various crystal hosts have shown that its g-values can be highly anisotropic, reflecting the low symmetry of the ion's local environment. nih.govcore.ac.uk

Thermal Decomposition Pathways and Phase Transitions

Thermogravimetric Analysis (TGA) of Dehydration Processes

Thermogravimetric Analysis (TGA) is a fundamental technique used to quantify the mass loss of a material as a function of temperature. For Cerium(III) bromide hydrate (B1144303), TGA is instrumental in detailing the dehydration process by tracking the sequential loss of water molecules.

The dehydration of Cerium(III) bromide hydrate does not occur in a single step but proceeds through the formation of several intermediate hydrate phases. osti.gov The process typically begins with a higher hydrate, such as Cerium(III) bromide heptahydrate (CeBr₃·7H₂O), which loses water molecules in distinct stages as the temperature increases. osti.gov

Thermal analysis indicates that the dehydration involves multiple thermal events, suggesting the existence of lower hydrates as intermediates. osti.gov The process starts with the loss of surface and loosely bound water, gradually transitioning to the removal of more strongly coordinated water molecules. Studies on lanthanide bromide hydrates have identified the formation of trihydrate (·3H₂O) and monohydrate (·H₂O) species as stable intermediates before the compound becomes fully anhydrous. osti.gov The dehydration process generally starts from the exterior of the crystals and moves inward, gradually turning the hydrate into a powder as water is removed from the surface. osti.gov The complete conversion to the anhydrous compound is typically achieved at temperatures below 200°C under vacuum conditions. osti.gov

Table 1: Stepwise Dehydration of Cerium(III) Bromide Hydrate

| Temperature Range | Dehydration Step | Intermediate Phase |

|---|---|---|

| Ambient to ~100°C | Initial water loss | CeBr₃·xH₂O (x < 7) |

| Increasing Temperature | Decomposition of higher hydrates | CeBr₃·3H₂O (Trihydrate) |

| Further Increase | Decomposition of trihydrate | CeBr₃·H₂O (Monohydrate) |

Note: The precise temperatures for each step can vary depending on experimental conditions such as heating rate and atmosphere.

The study of kinetic parameters, such as activation energy and the reaction mechanism, provides deeper insight into the dehydration process. While detailed kinetic computations for the thermal decomposition of Cerium(III) bromide hydrate are not extensively reported in the reviewed literature, the analysis of related compounds shows that dehydration is a kinetically controlled process. Kinetic limitations can be influenced by factors like the formation of nuclei for the new phase. dlr.de The determination of these parameters typically involves applying kinetic models to TGA data obtained at multiple heating rates.

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

DSC and DTA are techniques that measure the difference in heat flow (DSC) or temperature (DTA) between a sample and a reference material as a function of temperature. cas.cz These methods are used to identify phase transitions and reactions by detecting their thermal signatures (endothermic or exothermic events).

The dehydration of Cerium(III) bromide hydrate is an endothermic process, as energy is required to break the bonds between the water molecules and the cerium ion and to overcome the lattice energy of the hydrate. Each step of water loss corresponds to an endothermic peak on a DSC or DTA curve. While the qualitative endothermic nature of these transitions is well-established, specific quantitative enthalpy (ΔH) values for each dehydration step of Cerium(III) bromide hydrate are not widely available in the literature. The magnitude of the enthalpy change at each stage is proportional to the amount of water lost and the strength of its coordination.

The dehydration of Cerium(III) bromide hydrate involves significant changes in the solid-state structure, including transitions between crystalline and amorphous phases. osti.gov As the crystalline hydrate is heated, the loss of water disrupts the original crystal lattice. Studies on cerium bromide heptahydrate reveal that this process involves a reconstructive crystalline-amorphous-crystalline phase transformation. osti.gov Specifically, upon heating above 120°C, the last molecule of bound water is expelled from an amorphous monohydrate intermediate. osti.gov Following this final water loss, the now anhydrous material transforms back into a crystalline structure. osti.gov This phenomenon, where an amorphous intermediate is formed upon dehydration before the final anhydrous crystalline phase appears, is also observed in the thermal decomposition of other cerium salts. dergipark.org.trresearchgate.net

In-situ High-Temperature X-ray Diffraction Studies of Thermal Degradation and Structural Evolution

In-situ high-temperature X-ray diffraction (HT-XRD) is a powerful technique for studying the structural changes of materials as they occur during a thermal process. okstate.edumdpi.com By collecting diffraction patterns continuously while the sample is heated, HT-XRD provides real-time information on the evolution of crystalline phases.

For Cerium(III) bromide hydrate, HT-XRD studies illustrate the phase evolution during dehydration. osti.gov The initial diffraction pattern corresponds to the crystalline structure of the hydrate. As the temperature increases and water is driven off, the peaks corresponding to the hydrated phase diminish and may be replaced by a broad, featureless signal characteristic of an amorphous intermediate. osti.gov Upon further heating to temperatures sufficient for complete dehydration (below 200°C), sharp diffraction peaks reappear, confirming the formation of the crystalline, anhydrous CeBr₃ phase. osti.gov This in-situ analysis is crucial for directly observing the crystalline-amorphous-crystalline transition and for identifying the precise temperature ranges at which different structural phases exist. osti.govosti.gov

Formation of Oxybromides during Incomplete Dehydration

The thermal dehydration of cerium(III) bromide hydrate is a critical step in the preparation of the anhydrous salt, which is a precursor for various applications, including scintillation detectors. However, if the dehydration process is not carefully controlled, it can lead to the formation of undesirable cerium oxybromide (CeOBr). This occurs when the removal of bound water is incomplete, leading to hydrolysis at elevated temperatures. spiedigitallibrary.orggoogle.com

The process of dehydrating cerium(III) bromide hydrate, such as CeBr₃·6H₂O, involves heating under controlled conditions, often in a vacuum or in the presence of a dehydrating agent like ammonium (B1175870) bromide (NH₄Br). google.comwikipedia.org If the heating rate is too rapid or the temperature is raised too high before all water molecules are expelled, the residual water can react with the cerium(III) bromide. google.com This hydrolysis reaction results in the formation of cerium oxybromide, a stable compound that contaminates the final anhydrous product.

The general reaction can be represented as: CeBr₃·xH₂O(s) → CeOBr(s) + 2 HBr(g) + (x-1) H₂O(g)

Research indicates that the dehydration process proceeds through several phases, from the crystalline hydrate to an amorphous intermediate, and finally to the crystalline anhydrous CeBr₃. spiedigitallibrary.org The formation of oxybromides is a significant challenge during this process. spiedigitallibrary.org To mitigate this, a programmed and gradual increase in temperature with sufficient holding times at various stages is essential to ensure complete dehydration without inducing hydrolysis. google.com Studies on the synthesis of high-purity anhydrous lanthanum bromide and cerium bromide emphasize that strict control over the heating rate is necessary to prevent the formation of LaOBr or CeOBr. google.com Complete dehydration at temperatures below 200°C has been shown to be effective in preventing oxybromide formation. spiedigitallibrary.org

Phase Diagram Studies of CeBr₃-Containing Binary Systems (e.g., CeBr₃-MBr)

Phase diagram studies of binary systems containing cerium(III) bromide with alkali metal bromides (MBr, where M = Li, Na, K, Rb) are crucial for understanding the physicochemical properties of these molten salt mixtures, which have applications in pyrochemical reprocessing, crystal growth, and as electrolytes. These studies, often conducted using techniques like Differential Scanning Calorimetry (DSC), reveal the thermal behavior of the mixtures, including eutectic points and the formation of intermediate compounds.

The nature of the phase diagram varies depending on the alkali metal cation. The systems with lighter alkali metals, lithium and sodium, exhibit simple eutectic behavior.

Table 1: Eutectic Systems in CeBr₃-MBr (M=Li, Na) Binary Mixtures

| System | Eutectic Composition (mol% CeBr₃) | Eutectic Temperature (K) |

| CeBr₃-LiBr | 41 | 709 |

| CeBr₃-NaBr | 45 | 692 |

As the size of the alkali metal cation increases, the interactions within the molten salt become more complex, leading to the formation of stable intermediate compounds. The CeBr₃-KBr system, for instance, is characterized by the formation of two congruently melting compounds, K₃CeBr₆ and K₂CeBr₅, and features three distinct eutectic points.

Table 2: Invariant Points in the CeBr₃-KBr Binary System

| Phenomenon | Composition (mol% CeBr₃) | Temperature (K) | Notes |

| Eutectic 1 | 19.3 | 837 | KBr - K₃CeBr₆ |

| Compound Formation | 25.0 | 775 (forms), 879 (melts) | Congruently melting K₃CeBr₆ |

| Eutectic 2 | 29.5 | 855 | K₃CeBr₆ - K₂CeBr₅ |

| Compound Formation | 33.3 | 874 (melts) | Congruently melting K₂CeBr₅ |

| Eutectic 3 | 55.5 | 766 | K₂CeBr₅ - CeBr₃ |

The CeBr₃-RbBr system also displays complex behavior with the formation of congruently melting compounds such as Rb₃CeBr₆. These studies demonstrate a clear trend where the increasing size and polarizability of the alkali metal cation lead to stronger interactions with the cerium bromide, resulting in the formation of stable complex species in the melt and the solid state.

Chemical Reactivity and Solution Chemistry of Cerium Iii Bromidehydrate

Hydrolysis Behavior in Aqueous Media

When cerium(III) bromide hydrate (B1144303) dissolves in water, the cerium(III) ion, Ce³⁺, becomes hydrated, forming a complex aqua ion. In aqueous solutions, the hydrated Ce³⁺ cation can exist as [Ce(H₂O)₉]³⁺ and [Ce(H₂O)₈]³⁺ in equilibrium. The nine-coordinate, tricapped trigonal prismatic geometry is common for the lighter lanthanides, including cerium.

The hydrated cerium(III) ion undergoes hydrolysis, where a coordinated water molecule acts as a Brønsted acid, donating a proton to the surrounding solvent. This process results in the formation of hydroxo complexes and a decrease in the pH of the solution. The primary hydrolysis reaction can be represented as:

Ce³⁺ + H₂O ⇌ CeOH²⁺ + H⁺

Further hydrolysis can lead to the formation of polynuclear species, such as dimers and trimers, especially as the concentration of cerium(III) or the pH increases. The formation of solid Ce(OH)₃ can occur, but this generally requires a pH above 10. The hydrolysis of Ce³⁺ is comparatively weak when compared to other lanthanides.

The extent of hydrolysis is quantified by the hydrolysis constant (Kh). Critically selected data provide values for the equilibrium constants of these hydrolysis reactions.

Table 1: Hydrolysis Constants for Cerium(III) at 298 K and Infinite Dilution

| Equilibrium Reaction | log K |

|---|---|

| Ce³⁺ + H₂O ⇌ CeOH²⁺ + H⁺ | -8.31 ± 0.03 |

| 2Ce³⁺ + 2H₂O ⇌ Ce₂(OH)₂⁴⁺ + 2H⁺ | -16.0 ± 0.2 |

| 3Ce³⁺ + 5H₂O ⇌ Ce₃(OH)₅⁴⁺ + 5H⁺ | -34.6 ± 0.3 |

| Ce(OH)₃(s) + 3H⁺ ⇌ Ce³⁺ + 3H₂O | 18.5 ± 0.5 |

Data sourced from Brown and Ekberg (2016) and NIST46.

The initial pH of a cerium(III) solution is typically acidic due to this hydrolysis. For instance, a 0.1 mM cerium(III) nitrate (B79036) solution was measured to have a pH of 5.2.

Complexation Reactions with Organic and Inorganic Ligands in Solution

Cerium(III) ions readily form complexes with a wide variety of organic and inorganic ligands. These reactions are crucial in many applications, from industrial processes to biological systems. The formation of these complexes involves the substitution of water molecules in the hydration sphere of the Ce³⁺ ion by the incoming ligand.

Organic Ligands: Cerium(III) forms complexes with numerous organic ligands, particularly those containing oxygen or nitrogen donor atoms. Carboxylates are a prominent class of ligands that form stable complexes with Ce³⁺. For instance, Ce³⁺ interacts with various carboxylic acids, and the addition of these ligands to a Ce³⁺ aqueous solution can lead to the formation of Ce³⁺-carboxylate complexes. This complex formation can sometimes be observed through changes in the solution's absorption and emission spectra.

Multidentate organic ligands, which can form multiple bonds with the cerium ion, often exhibit a strong chelating effect, resulting in highly stable complexes. Diglycolic acid (DGA), a tridentate ligand, has been shown to bind to Ce³⁺ approximately 1000 times more strongly than other similar carboxylates, an effect attributed to the formation of stable five-membered chelate rings. Other organic ligands that form complexes with Ce(III) include aminophosphonic acids, coumarins, and various substituted pyrazoles.

Inorganic Ligands: In aqueous solutions, Ce³⁺ can also form complexes with inorganic anions. The strength of these interactions depends on the nature of the anion. For example, the presence of sulfate (B86663) or chloride ions in the solution can lead to the formation of sulfato or chloro complexes, which can influence the redox potential of the Ce³⁺/Ce⁴⁺ couple.

The stoichiometry of cerium(III) complexes describes the ratio of metal ions to ligands in the complex. This can range from simple 1:1 complexes to more complicated structures involving multiple ligands.

The stability of these complexes in solution is quantified by the stability constant (β), also known as the formation constant. A higher stability constant indicates a stronger interaction between the cerium(III) ion and the ligand, and thus a more stable complex. These constants are typically determined experimentally using techniques such as potentiometry, spectrophotometry, and ion-exchange methods.

Table 2: Stability Constants (β) for Selected Cerium(III) Complexes

| Ligand | Stoichiometry (Ce³⁺:Ligand) | log β | Temperature (°C) | Ionic Strength (M) |

|---|---|---|---|---|

| Glycolate (B3277807) | 1:1 | 1.76 | 20 | Not specified |

| Glycolate | 1:2 | 2.65 | 20 | Not specified |

| Diglycolate (DG²⁻) | 1:1 | 5.38 | ~20 | 0.1 |

| Acetate (B1210297) | 1:1 | 2.37 | ~20 | 0.1 |

Data compiled from various sources, including studies on carboxylate and glycolate complexes.

The data clearly show the enhanced stability of the complex formed with the tridentate ligand diglycolate, illustrating the chelate effect.

pH: The pH of the solution plays a critical role in the formation of cerium(III) complexes. For ligands that are weak acids (like carboxylic acids), the pH determines the degree of protonation of the ligand. Complex formation typically occurs with the deprotonated form of the ligand. Therefore, as the pH increases, the concentration of the anionic form of the ligand increases, which generally favors complex formation. For example, the binding of Ce³⁺ by carboxylates is approximately inversely proportional to the pH. However, at higher pH values, the hydrolysis of the Ce³⁺ ion itself becomes more significant and can compete with the complexation reaction, potentially leading to the precipitation of cerium hydroxide.

Ionic Strength: The ionic strength of the solution also affects complex formation. According to Debye-Hückel theory, an increase in ionic strength decreases the activity coefficients of the ions in solution. For reactions involving charged species, this can influence the position of the equilibrium and thus the stability of the complex. Generally, the stability constants of complexes formed between charged ions decrease with increasing ionic strength, particularly at low concentrations. For the Ce³⁺-diglycolic acid system, the complex formation constant was observed to decrease with increasing ionic strength, especially at low ionic strengths and high pH.

Redox Chemistry of Cerium(III) in Hydrated Environments

Cerium is unique among the lanthanides for its accessible and stable +4 oxidation state in aqueous solution. The redox chemistry of cerium is dominated by the Ce(III)/Ce(IV) couple. In hydrated environments, the trivalent state, Ce³⁺, is generally more stable. The oxidation of Ce(III) to Ce(IV) requires an oxidizing agent and is influenced by factors such as pH and the presence of complexing ligands.

The standard redox potential of the Ce⁴⁺/Ce³⁺ couple is highly dependent on the composition of the aqueous medium. This is primarily due to the strong tendency of the highly charged Ce⁴⁺ ion to undergo hydrolysis and form complexes with anions present in the solution. In non-complexing media like perchloric acid, the potential is quite high, making Ce(IV) a strong oxidizing agent.

Table 3: Standard Redox Potentials of the Ce(IV)/Ce(III) Couple in Various Aqueous Media

| Aqueous Medium (1 M) | Redox Potential (E°) vs. SHE (V) |

|---|---|

| HClO₄ | +1.74 |

| HNO₃ | +1.61 |

| H₂SO₄ | +1.44 |

| HCl | +1.28 |

SHE: Standard Hydrogen Electrode

The variation in redox potential is a direct consequence of the different stabilities of the Ce(IV) complexes formed with the anions of the acids. For instance, in sulfuric acid, the formation of stable sulfato complexes of Ce(IV) lowers the redox potential compared to perchloric acid, where complexation is minimal. This makes the oxidation of Ce(III) easier in sulfuric acid.

In aqueous solutions, the oxidation of Ce(III) can be achieved chemically, for example, with strong oxidizing agents like persulfate anions, or electrochemically. The oxidation rate can be significantly affected by pH; for example, wet air oxidation of Ce(III) is more effective at higher pH values. Under conditions of pH 13, an oxidation rate of nearly 97% can be achieved.

Conversely, the Ce(IV) ion is a powerful oxidizing agent and will readily oxidize a variety of substances, being reduced back to the more stable Ce(III) state. The structure of the hydrated cerium ions changes upon oxidation. While Ce(III) is coordinated by nine water molecules in a [Ce(H₂O)₉]³⁺ complex, Ce(IV) in sulfuric acid is complexed by water and three bisulfate ions, forming [Ce(H₂O)₆(HSO₄)₃]⁺. This significant change in the primary coordination sphere upon redox reaction is a key feature of cerium's aqueous chemistry.

Anion Exchange and Substitution Reactions

In a solution of cerium(III) bromide hydrate, the primary species are the hydrated cerium(III) ion, [Ce(H₂O)ₙ]³⁺ (where n is typically 8 or 9), and bromide anions, Br⁻. Anion exchange and substitution reactions involve the replacement of either the coordinated water molecules or the bromide counter-ions by other ligands or anions present in the solution.

The metal-ligand bonds in trivalent lanthanide complexes are predominantly ionic in nature. This results in faster rates of ligand exchange compared to the more covalent bonds found in transition metal complexes. Therefore, the water molecules in the hydration sphere of the Ce³⁺ ion are labile and can be readily substituted by other ligands.

This lability is the basis for the complexation reactions discussed in section 6.2. The rate and extent of ligand substitution depend on several factors, including the concentration and nature of the incoming ligand, as well as the stability of the resulting complex. For example, the reaction of a Ce(III) silylamide complex with thiophenols in DME media proceeds readily at room temperature, indicating a facile substitution of the silylamide ligands.

While the bromide ions are initially present as counter-ions in the solution and are not directly coordinated to the cerium ion in dilute aqueous media, they can participate in exchange reactions, particularly in concentrated solutions or in the presence of a solid ion-exchange resin. Studies on the anion exchange of various elements in hydrobromic acid have shown that trivalent lanthanide ions, including cerium(III), are generally not sorbed onto anion exchange resins from HBr solutions. This indicates a weak tendency for the formation of anionic bromo-complexes of Ce(III) that would bind to the resin.

In contrast, Ce(IV) can be quantitatively absorbed from nitric acid solutions onto strong base anion exchange resins, which provides a method for separating cerium from other trivalent lanthanides. The difference in anion exchange behavior between Ce(III) and Ce(IV) is another manifestation of their distinct coordination chemistry.

The kinetics of ligand exchange are crucial for understanding the reaction mechanisms of cerium(III) complexes. For instance, the oxidation of some Ce(III) complexes is controlled by the rate of ligand reorganization. The slow kinetics of electron transfer in some sterically crowded Ce(III) complexes are attributed to the large inner-sphere reorganization energy required, which is related to the changes in bond lengths and coordination geometry upon oxidation.

Advanced Material Science Applications and Precursor Chemistry

Precursor for Anhydrous Cerium(III) Bromide and other Cerium Compounds

Cerium(III) bromide hydrate (B1144303) is a primary starting material for the production of anhydrous cerium(III) bromide (CeBr₃), a compound of great interest for scintillator applications. The hydrated form contains water molecules within its crystal structure which must be removed to achieve the anhydrous state required for high-quality crystal growth. The dehydration of CeBr₃·xH₂O is a critical step, as residual water or oxide formation can negatively impact the scintillation properties of the final material. A common method for producing anhydrous CeBr₃ involves heating the hydrated salt in the presence of ammonium (B1175870) bromide (NH₄Br). This process helps to prevent the formation of cerium oxybromide by creating a non-oxidizing environment. The ammonium bromide sublimes at higher temperatures, leaving behind the anhydrous cerium(III) bromide. wikipedia.org

Aqueous solutions of cerium(III) bromide can be prepared by reacting cerium(III) carbonate hydrate with hydrobromic acid. The resulting CeBr₃·H₂O can then be dehydrated. wikipedia.org Beyond its role as a precursor to the anhydrous form, cerium(III) bromide hydrate can also be used in the synthesis of other cerium(III) and cerium(IV) compounds. samaterials.com These transformations are foundational to exploring the broader applications of cerium chemistry in materials science.

Application in Scintillator Materials Development

Anhydrous cerium(III) bromide, derived from its hydrated precursor, is a highly regarded scintillator material used for the detection of X-rays and gamma rays. nih.gov Scintillators are materials that emit light when exposed to ionizing radiation, and CeBr₃ is prized for its excellent performance characteristics, including high light output, fast decay time, and good energy resolution. nih.gov

The production of high-quality CeBr₃ single crystals is essential for their use in scintillator detectors. The Bridgman method, also known as the Bridgman-Stockbarger technique, is a widely employed crystal growth technique for producing large, high-quality single crystals of CeBr₃ and other lanthanide halides. sigmaaldrich.com This method involves the directional solidification of a molten salt in a sealed ampoule. The ampoule is slowly lowered through a temperature gradient, causing the material to crystallize from the melt. The precise control of the temperature gradient and the lowering rate is crucial for obtaining large, crack-free single crystals with the desired properties.

The hygroscopic nature of CeBr₃ necessitates that the entire crystal growth process, from handling the anhydrous precursor to the final encapsulation of the crystal, be carried out in a moisture-free environment, typically under a high-purity inert gas atmosphere.

The scintillation properties of cerium-based materials can be further tailored through doping with other elements. A prominent example is cerium-doped lanthanum bromide (LaBr₃:Ce), which exhibits superior scintillation properties. stanfordmaterials.com In this material, a small amount of cerium replaces lanthanum in the crystal lattice, and the cerium ions act as the luminescence centers.

Doping CeBr₃ with divalent cations such as europium (Eu²⁺) has also been explored to modify its scintillation characteristics. Aliovalent doping, where the dopant ion has a different valence state than the host cation, can introduce lattice defects that influence the energy transfer and luminescence processes, potentially improving light yield or altering the decay time.

The scintillation mechanism in CeBr₃ involves the creation of electron-hole pairs in the crystal lattice upon interaction with ionizing radiation. These charge carriers transfer their energy to the Ce³⁺ ions, exciting them to a higher energy 5d state. The subsequent de-excitation of the Ce³⁺ ions back to their 4f ground state results in the emission of scintillation light. The efficiency of this energy transfer process is a key determinant of the scintillator's light yield.

The performance of a scintillator is characterized by several key metrics:

Light Yield: This is a measure of the number of photons produced per unit of energy absorbed from the incident radiation, typically expressed in photons per megaelectronvolt (photons/MeV). A high light yield is desirable for producing a strong signal.

Energy Resolution: This metric describes the ability of the detector to distinguish between two gamma-rays of closely spaced energies. It is typically quoted as the full width at half maximum (FWHM) of the photopeak at a specific energy (e.g., 662 keV from a ¹³⁷Cs source). A lower FWHM value indicates better energy resolution.

Decay Time: This is the characteristic time it takes for the scintillation light emission to decay after the initial excitation. A fast decay time is crucial for applications requiring high count rates and good timing resolution.

The following table summarizes typical performance metrics for CeBr₃ scintillators, with LaBr₃:Ce provided for comparison.

| Scintillator Material | Light Yield (photons/MeV) | Energy Resolution (@662 keV) | Decay Time (ns) |

|---|---|---|---|

| CeBr₃ | ~60,000 - 68,000 | ~3.8% - 4% | ~17 - 25 |

| LaBr₃:Ce | ~61,000 - 70,000 | ~2.9% - 3.2% | ~25 - 35 |

Catalytic Applications (e.g., Lewis Acid Catalysis, Organic Synthesis)

Cerium(III) compounds, including cerium(III) bromide, are recognized for their catalytic activity in a variety of organic reactions. samaterials.com The Ce³⁺ ion can function as a Lewis acid, accepting an electron pair from a Lewis base. This interaction can activate substrates and facilitate a range of chemical transformations.

In the context of Lewis acid catalysis, cerium(III) salts are considered to be "hard" cations, exhibiting a strong affinity for "hard" bases such as oxygen and nitrogen donor ligands. This property makes them effective catalysts for reactions involving carbonyl compounds and other oxygen- or nitrogen-containing functional groups. While much of the literature focuses on cerium(III) chloride (CeCl₃), the principles of Lewis acidity extend to cerium(III) bromide.

Cerium(III)-catalyzed reactions are valuable in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Examples of such transformations include:

Aza-Diels-Alder Reactions: Cerium(III) catalysts can promote the cycloaddition of imines and dienes to synthesize nitrogen-containing heterocyclic compounds like tetrahydroquinolines. nih.gov

Michael Additions: The addition of nucleophiles to α,β-unsaturated carbonyl compounds can be facilitated by cerium(III) catalysts.

Aldol (B89426) Condensations: Cerium-based catalysts, particularly ceria (CeO₂), have been shown to be effective in aldol condensation reactions, which are crucial for forming carbon-carbon bonds. nih.gov

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of aromatic rings and are often catalyzed by Lewis acids. wikipedia.org

The use of cerium(III) catalysts is often favored due to their relatively low toxicity and cost compared to some other transition metal catalysts. The development of heterogeneous catalysts, where cerium(III) species are immobilized on a solid support, is an active area of research aimed at improving catalyst recyclability and sustainability. nih.gov

Heterogeneous and Homogeneous Catalytic Systems

Cerium(III) bromide hydrate serves as a precursor and catalyst in both heterogeneous and homogeneous catalytic systems, leveraging the Lewis acidic nature of the Ce(III) ion and its accessible Ce(III)/Ce(IV) redox couple. nih.gov

Homogeneous Catalysis: In homogeneous systems, cerium(III) bromide hydrate, or more commonly, cerium(III) complexes derived from it, are dissolved in the reaction medium. These catalysts are often lauded for their high activity and selectivity under mild reaction conditions. nih.govrsc.org Cerium(III) catalysts have demonstrated efficacy in a variety of organic transformations, including carbon-carbon bond formation, oxidation reactions, and cyclizations. The catalytic activity in these systems is intimately linked to the facile transition between the +3 and +4 oxidation states of cerium.

Heterogeneous Catalysis: Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers distinct advantages in terms of catalyst stability, recovery, and reusability. rsc.orgwestminster.ac.uk Cerium(III) species can be immobilized on solid supports, such as silica (B1680970) or halloysite (B83129), to create robust heterogeneous catalysts. researchgate.net For instance, Ce(III) immobilized on functionalized halloysite has been effectively used as a catalyst in aza-Diels-Alder reactions. askfilo.com These supported catalysts combine the reactive properties of the cerium ion with the practical benefits of a solid-phase system. The choice between a homogeneous and heterogeneous system often depends on the specific requirements of the chemical process, balancing the need for high activity and selectivity against the practicalities of industrial-scale production.

| Catalyst System | Phase | Advantages | Disadvantages |

| Homogeneous | Same phase as reactants | High activity and selectivity | Difficult to separate and recycle |

| Heterogeneous | Different phase from reactants | Stable, easily recyclable | May exhibit lower activity and selectivity |

Reaction Mechanisms and Catalyst Regeneration

The catalytic prowess of cerium compounds, including cerium(III) bromide hydrate, is largely attributed to two primary mechanisms: Lewis acid catalysis and redox catalysis.

Lewis Acid Catalysis: In many organic reactions, the cerium(III) ion functions as a Lewis acid, activating substrates by accepting electron density. For example, in the aza-Diels-Alder reaction, the Ce(III) ion coordinates to a nitrogen atom of the diene, activating it for cycloaddition with the dienophile. askfilo.com

Redox Catalysis and Regeneration: A key feature of cerium catalysis is the reversible Ce(III)/Ce(IV) redox cycle. nih.gov In oxidation reactions, Ce(III) can be oxidized to Ce(IV) by an oxidizing agent. The resulting Ce(IV) species is a potent oxidant that can then react with the substrate, regenerating the Ce(III) catalyst in the process. This continuous cycling between Ce(III) and Ce(IV) allows for the catalytic use of cerium in a wide range of redox-mediated transformations. smolecule.com This intrinsic redox couple provides a built-in mechanism for catalyst regeneration, making cerium-based catalysts particularly attractive for sustainable chemical processes. For solid-supported cerium catalysts that may become deactivated through poisoning, regeneration can sometimes be achieved through methods such as acid washing to remove contaminants from the catalyst surface. wikipedia.org

Development of Luminescent Materials (e.g., Phosphors)

Cerium(III) bromide is a cornerstone material in the development of high-performance scintillators, a class of luminescent materials that emit light upon absorption of ionizing radiation. aemree.comdoubtnut.com These materials are critical components in detectors for medical imaging, geophysical exploration, and nuclear security. daneshyari.com Anhydrous CeBr₃, in particular, is recognized for its exceptional scintillation properties, including high light yield, fast response time, and excellent energy resolution. rsc.org The luminescent properties of CeBr₃ stem from the electronic transitions within the Ce³⁺ ion.

| Property | Value | Significance |

| Light Yield | ~60,000 photons/MeV | High sensitivity for radiation detection |

| Decay Time | ~20 ns | Fast response for high count rate applications |

| Energy Resolution | ~4% at 662 keV | Excellent ability to distinguish between different radiation energies |

Fabrication of CeBr₃-Containing Luminescent Systems

The performance of CeBr₃-based scintillators is highly dependent on the quality and form of the material. Several fabrication techniques are employed to produce these luminescent systems.

Single Crystal Growth: For applications demanding the highest energy resolution, large, high-quality single crystals of CeBr₃ are required. These are typically grown from a melt using techniques such as the Bridgman or Czochralski methods. These methods involve the controlled solidification of molten CeBr₃ to produce a single, continuous crystal lattice, which minimizes defects that can trap light and degrade performance.

Nanocomposite Scintillators: An alternative and potentially more cost-effective approach is the fabrication of nanocomposite scintillators. This involves embedding nano-sized particles of CeBr₃ within a transparent host matrix, such as mesoporous silica. This method offers a scalable route to producing large-area detectors, although challenges remain in achieving high loading levels of the scintillator material while maintaining optical transparency.

Tuning Luminescence Properties via Host Matrix Modification

The immediate chemical environment, or host matrix, surrounding the Ce³⁺ ion plays a crucial role in determining its luminescent properties. By carefully modifying the host matrix, it is possible to tune the emission characteristics of the material.

The coordination environment at the surface of the pores in a mesoporous silica matrix can cause slight variations in the emission wavelength of the embedded CeBr₃. This is due to the interaction of the Ce³⁺ ions with the functional groups on the silica surface. More broadly, in phosphor materials, the composition of the host lattice can be systematically altered to shift the emission wavelength. For instance, in complex borate (B1201080) phosphors, changing the host matrix can result in tunable multicolor luminescence from violet-blue to orange-red. This principle of host matrix modification offers a powerful tool for designing CeBr₃-based luminescent materials with tailored emission spectra for specific applications.

Potential in Solid Electrolytes and Ionic Conductors

There is growing interest in the potential application of cerium(III) bromide hydrate in the field of solid-state ionics. Some studies have explored its use in solid electrolytes, particularly for applications such as fuel cells, owing to its ionic conductivity properties. smolecule.com The presence of water of hydration in the crystal structure can facilitate ionic transport. It is known that for hydrated metal ions, the ionic conductance is related to the size of the hydrated ion. askfilo.comdaneshyari.com Furthermore, research on other halide-based solid electrolytes has shown that the incorporation of bromide ions can significantly enhance ionic conductivity. While comprehensive data on the ionic conductivity of cerium(III) bromide hydrate is not yet widely available, the inherent properties of hydrated halides suggest that it is a promising area for future research and development in solid-state batteries and other electrochemical devices.

Theoretical and Computational Investigations

Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)

Electronic structure calculations are fundamental to predicting the physical and chemical properties of materials. For Cerium(III) bromide, these calculations help in understanding its behavior as a scintillator material and the nature of its chemical bonds, particularly the role of the cerium f-electrons.

The electronic band structure and Density of States (DOS) are crucial for determining a material's electrical conductivity and optical properties. DFT calculations have been employed to investigate these aspects for anhydrous Cerium(III) bromide (CeBr₃), which provides a foundational understanding for the hydrated compound.